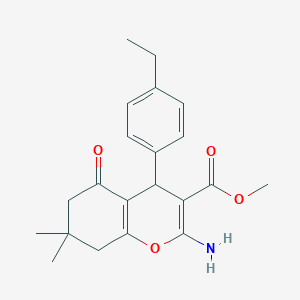
2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2-fluoroaniline and 4-methoxyaniline.
Step 1: Formation of the quinazoline core by cyclization of 2-fluoroaniline with a suitable reagent like formamide.
Step 2: Substitution reaction where the quinazoline core reacts with 4-methoxyaniline under specific conditions (e.g., heating, use of catalysts).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
- Use of continuous flow reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenyl)quinazolin-4-amine
- N-(4-methoxyphenyl)quinazolin-4-amine
- Other quinazoline derivatives
Uniqueness
2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may impart distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C21H16FN3O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16FN3O/c1-26-15-12-10-14(11-13-15)23-21-17-7-3-5-9-19(17)24-20(25-21)16-6-2-4-8-18(16)22/h2-13H,1H3,(H,23,24,25) |
InChI Key |
JGLSGBQGDPXGMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroisoquinolin-2(1H)-yl[2-(4-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11593683.png)
![2-(4-Fluorophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11593691.png)
![(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11593693.png)
![{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11593695.png)
![(5Z)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593708.png)
![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11593712.png)
![Ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11593722.png)
![(5Z)-3-cyclohexyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11593724.png)
![(5Z)-2-(3-chlorophenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593729.png)
![ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593732.png)
![(2Z)-2-(4-ethylbenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11593734.png)

![3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11593749.png)
![Methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11593762.png)
